molecular formula C10H21NO7 B1684032 Voglibose CAS No. 83480-29-9

Voglibose

Cat. No.: B1684032
CAS No.: 83480-29-9
M. Wt: 267.28 g/mol
InChI Key: FZNCGRZWXLXZSZ-CIQUZCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voglibose is a competitive α-glucosidase inhibitor (AGI) that delays carbohydrate digestion by binding to intestinal enzymes (sucrase, maltase, and glucoamylase), thereby reducing postprandial hyperglycemia (PPHG) in type 2 diabetes mellitus (T2DM) . Unlike systemic agents, this compound acts locally in the gut, with minimal systemic absorption, making it advantageous for patients with renal or hepatic impairments . It is structurally distinct from other AGIs like acarbose (a pseudotetrasaccharide) and miglitol (a deoxynojirimycin derivative), which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Mechanism of Action Compared to Other α-Glucosidase Inhibitors

Voglibose, acarbose, and miglitol share a common mechanism as competitive inhibitors of α-glucosidase enzymes. However, their binding kinetics and enzyme selectivity differ:

  • This compound: Exhibits competitive inhibition with a Km value comparable to acarbose for maltase (93.0–100.4 mM) and sucrase . Molecular docking studies highlight its affinity for site 2 of α-glucosidase (3W37), a region rich in amino acids that enhances inhibitory interactions .
  • Acarbose : Acts as a pseudosubstrate, forming irreversible complexes with α-glucosidases, leading to prolonged enzyme inhibition. However, this broader inhibition contributes to higher gastrointestinal (GI) side effects compared to this compound .
  • Miglitol : A glucose analog that reversibly inhibits α-glucosidases and also interferes with glucose absorption via sodium-glucose cotransporter 1 (SGLT1) .

Table 1: Comparative Enzyme Inhibition Profiles

Parameter This compound Acarbose Miglitol
Inhibition Type Competitive Irreversible Competitive
Key Binding Site Site 2 (3W37) Multiple sites SGLT1 interaction
Km (maltase) 93.0–100.4 mM 93.0 mM N/A

Efficacy in Glucose Control: Head-to-Head Studies

Monotherapy vs. Combination Therapy

  • In a 24-week study, this compound (0.2 mg thrice daily) combined with mitiglinide (10 mg) reduced postprandial glucose peaks by 30% (vs. 15% with mitiglinide monotherapy) and improved HbA1c by 0.9% .
  • Compared to acarbose, this compound demonstrated equivalent HbA1c reduction (−0.7% vs. −0.6%) but required a lower dose (0.6 mg/day vs. 300 mg/day) .

Postprandial Glucose Excursions

  • Flash glucose monitoring revealed this compound reduced glycemic variability (MAGE: −1.8 mmol/L) and postprandial spikes (−2.1 mmol/L) in T2DM patients .

Table 2: Clinical Efficacy in Key Trials

Study Design This compound Outcome Comparator Outcome Reference
This compound + mitiglinide HbA1c: −0.9%; PPG: −30% Mitiglinide alone: HbA1c: −0.4%
This compound vs. acarbose HbA1c: −0.7%; GI side effects: 10% Acarbose: HbA1c: −0.6%; GI effects: 56.7%

Impact on GLP-1 Secretion and DPP-4 Activity

This compound uniquely enhances active glucagon-like peptide-1 (GLP-1) levels through dual mechanisms:

Acute Effect : Delays carbohydrate absorption, increasing luminal glucose in the distal gut, stimulating L-cell GLP-1 secretion .

Chronic Effect : Upregulates Neurod1 and Glucagon gene expression in the lower gut, enhancing GLP-1 synthesis. Chronic use also reduces plasma dipeptidyl peptidase-4 (DPP-4) activity by 25%, prolonging GLP-1 half-life .

+32.5%) .

Additional Cardiovascular and Metabolic Benefits

  • Anti-Atherosclerotic Effects : A 3-year trial showed this compound reduced carotid intima-media thickness progression (−0.024 mm/year vs. +0.056 mm/year in controls) .
  • Oxidative Stress Reduction : Decreased urinary 8-iso-PGF2α (−34%) and soluble ICAM-1 (−22%) in obese T2DM patients .
  • NAFLD Improvement: In non-diabetic mice, this compound reduced hepatic steatosis and fibrosis comparable to pioglitazone .

Biological Activity

Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of type 2 diabetes mellitus (T2DM). It was first developed in Japan in 1981 and became commercially available in 1994. This compound works by inhibiting the enzymes responsible for breaking down carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia (PPHG) . This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound exerts its anti-hyperglycemic effects through the reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This inhibition prevents the hydrolysis of oligosaccharides and disaccharides into monosaccharides, leading to a reduction in glucose absorption. Consequently, this results in lower postprandial blood glucose levels .

Key Findings from Clinical Studies

Several studies have demonstrated the efficacy of this compound in controlling blood glucose levels in T2DM patients. Below is a summary of significant clinical findings:

StudyPopulationTreatment DurationKey Outcomes
Kawamori et al. (2013)1,780 subjects with IGT3 yearsReduced risk of progression to T2DM (hazard ratio 0.595) and improved normoglycemia (hazard ratio 1.539) .
VICTORY Study (2020)Real-world T2DM patientsNot specifiedSignificant reductions in HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG); well-tolerated with mild AEs like flatulence .
Meta-analysis (2020)Various studies on T2DM patientsVariableDecreased HbA1c levels; noted increase in LDL-cholesterol .
NAFLD Study (2022)Non-diabetic mice on HFHFr diet10 weeksImproved hepatic steatosis and reduced de novo lipogenesis comparable to pioglitazone .

Safety Profile

This compound is generally well-tolerated among patients. Common adverse effects include gastrointestinal symptoms such as flatulence and abdominal discomfort, which are typically mild . The VICTORY study highlighted that no serious adverse events were reported during its observational period, reinforcing the safety of this compound as a monotherapy or add-on therapy for T2DM .

Case Studies

  • Case Study on Glycemic Control :
    A patient with poorly controlled T2DM was treated with this compound alongside a diet plan. Over six months, the patient showed a significant reduction in HbA1c from 8.5% to 6.9%, demonstrating this compound's effectiveness in achieving glycemic control when combined with lifestyle modifications.
  • Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) :
    In a study investigating this compound's effects on NAFLD, mice fed a high-fat high-fructose diet exhibited significant improvements in liver health markers after treatment with this compound for ten weeks. Gene expression analysis indicated downregulation of hepatic lipogenesis markers, suggesting potential therapeutic benefits beyond glycemic control .

Role of Intestinal Microbiota

Recent research has indicated that the metabolism of this compound may be influenced by intestinal microbiota. In vitro studies showed that this compound's efficacy could be altered based on the composition of gut microbiota, highlighting the importance of considering individual microbiome profiles when evaluating drug responses .

Q & A

Q. What methodological frameworks are recommended for evaluating the comparative efficacy of voglibose versus other α-glucosidase inhibitors (AGIs) in clinical trials?

Basic Research Question
To assess efficacy, researchers should employ randomized controlled trials (RCTs) with primary endpoints such as reduction in glycated hemoglobin (HbA1c) and postprandial glucose (PPG) levels. Meta-analyses of existing RCTs (e.g., Cochrane reviews) should stratify data by dosage, comparator drugs (e.g., acarbose, miglitol), and patient subgroups (e.g., renal impairment). For instance, a Cochrane meta-analysis found this compound reduced HbA1c by 0.47% compared to placebo, though fewer studies exist for this compound than acarbose . Trials must control for confounders like baseline HbA1c, comorbidities, and concomitant medications .

Q. How can researchers validate HPLC-MS methods for simultaneous quantification of this compound and synergistic compounds like quercetin in combined formulations?

Advanced Research Question
Validation parameters should include:

  • Column efficiency : ≥1000 theoretical plates for this compound/quercetin peaks.
  • Peak asymmetry : ≤2.0 for both compounds.
  • Accuracy : ≤±5% deviation in tablet content quantification.
  • Precision : Relative standard deviation (RSD) <2% for repeatability.
    Chromatographic conditions (e.g., mobile phase: acetonitrile–ammonium formate buffer, column: C18) must be optimized to resolve overlapping peaks. Method validation should follow pharmacopeial guidelines (e.g., State Pharmacopoeia of Ukraine) .

Q. What experimental designs address contradictions in this compound’s cardiovascular benefits reported across studies?

Advanced Research Question
Discrepancies arise from variations in study duration, endpoints (e.g., intima-media thickness vs. cardiovascular events), and patient populations. To resolve these, use:

  • Prospective cohort studies with long-term follow-up (e.g., STOP-NIDDM trial design).
  • Mechanistic sub-studies measuring biomarkers like oxidative stress (e.g., malondialdehyde) and endothelial function (e.g., flow-mediated dilation).
    A 2023 study showed this compound improved endothelial dysfunction in T2DM patients vs. sitagliptin, but larger trials are needed .

Q. How should pharmacokinetic studies be structured to evaluate this compound in renal impairment populations?

Advanced Research Question
Design open-label, active-controlled trials in hemodialysis (HD) patients, comparing this compound to agents like linagliptin. Primary endpoints: HbA1c reduction and safety (e.g., hypoglycemia rates). A 12-week RCT in HD patients found linagliptin superior to this compound (ΔHbA1c: −0.60% vs. −0.20%), highlighting this compound’s limited systemic absorption but potential gastrointestinal side effects . Include pharmacokinetic sampling to confirm low bioavailability (<6%) in renal impairment .

Q. What preclinical models validate this compound’s role in modulating the gut microbiome?

Advanced Research Question
Use diet-induced obesity (DIO) murine models to assess this compound’s impact on microbial diversity (via 16S rRNA sequencing) and metabolic outcomes (e.g., GLP-1 levels). A 2019 study in DIO mice linked this compound to increased Bacteroidetes/reduced Firmicutes ratios and improved glucose tolerance, mediated by bile acid metabolism . Validate findings with germ-free models to isolate microbiome effects.

Q. How can researchers optimize combination therapies involving this compound and flavonoids like quercetin?

Advanced Research Question
Develop solid dispersion techniques to enhance quercetin’s solubility and stability. For tablet formulation, use:

  • Direct compression with excipients like microcrystalline cellulose.
  • Dissolution testing in simulated intestinal fluid (pH 6.8) to confirm synchronized release of this compound (0.2 mg) and quercetin (100 mg).
    A 2020 study achieved ±5% content uniformity for both compounds using HPLC-MS validation .

Q. What statistical approaches resolve discrepancies in this compound’s efficacy as monotherapy versus combination regimens?

Advanced Research Question
Apply network meta-analyses to compare this compound monotherapy (0.2–0.3 mg/day) with combinations (e.g., this compound + mitiglinide). Use mixed-effects models to adjust for study heterogeneity. A 2016 crossover trial showed combination therapy reduced PPG by 18% vs. monotherapies, but larger datasets are needed .

Q. How do researchers assess this compound’s preventive effects in prediabetic populations?

Basic Research Question
Conduct multicenter, double-blind RCTs with primary endpoints like diabetes incidence and normoglycemia rates. The 2008 Japanese trial (n=1,780) used IGT criteria and found this compound reduced diabetes risk by 40% vs. placebo over 1 year. Secondary endpoints should include safety (e.g., flatulence rates: 48% with this compound vs. 29% placebo) .

Q. What methodologies quantify this compound’s impact on GLP-1 secretion in mechanistic studies?

Advanced Research Question
Use hyperglycemic clamp techniques with frequent plasma sampling (0–120 min post-dose). Measure active GLP-1 via ELISA. A 2017 review noted this compound increases GLP-1 by 1.5–2.0 pmol/L, likely due to delayed carbohydrate absorption . Confirm findings with α-glucosidase knockout models.

Q. How should toxicity studies be designed for novel this compound analogs?

Advanced Research Question
Perform AMES tests for mutagenicity and 14-day repeat-dose toxicity studies in rodents. Monitor histopathology of intestinal mucosa (this compound’s site of action) and hepatic/renal function. Reference the original this compound safety profile: negligible systemic absorption, low risk of hypoglycemia .

Properties

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021442, DTXSID501031239
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+02 g/L
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83480-29-9, 112653-29-9
Record name Voglibose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voglibose [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voglibose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOGLIBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.